molecular formula C9H7ClF3NO B15203066 1-(6-Chloro-3-pyridinyl)-4,4,4-trifluoro-1-butanone

1-(6-Chloro-3-pyridinyl)-4,4,4-trifluoro-1-butanone

Cat. No.: B15203066
M. Wt: 237.60 g/mol
InChI Key: YDHFXRMGXCDPFL-UHFFFAOYSA-N
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Description

1-(6-Chloro-3-pyridinyl)-4,4,4-trifluoro-1-butanone is a chemical compound that features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloro-3-pyridinyl)-4,4,4-trifluoro-1-butanone typically involves the reaction of 6-chloro-3-pyridinecarboxaldehyde with trifluoroacetone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile. The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The exact methods may vary depending on the manufacturer and the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-3-pyridinyl)-4,4,4-trifluoro-1-butanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

1-(6-Chloro-3-pyridinyl)-4,4,4-trifluoro-1-butanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Chloro-3-pyridinyl)-4,4,4-trifluoro-1-butanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Chloro-3-pyridinyl)-4,4,4-trifluoro-1-butanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it valuable in various applications where these characteristics are desired .

Properties

Molecular Formula

C9H7ClF3NO

Molecular Weight

237.60 g/mol

IUPAC Name

1-(6-chloropyridin-3-yl)-4,4,4-trifluorobutan-1-one

InChI

InChI=1S/C9H7ClF3NO/c10-8-2-1-6(5-14-8)7(15)3-4-9(11,12)13/h1-2,5H,3-4H2

InChI Key

YDHFXRMGXCDPFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)CCC(F)(F)F)Cl

Origin of Product

United States

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